molecular formula C20H28O3 B1259276 2-Methoxy-7alpha-methylestradiol

2-Methoxy-7alpha-methylestradiol

Cat. No.: B1259276
M. Wt: 316.4 g/mol
InChI Key: JQUWZPKAPPPAGX-TXZIIRQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-7alpha-methylestradiol, also known as 2-Methoxy-7alpha-methylestradiol, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-7alpha-methylestradiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-7alpha-methylestradiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17S)-2-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H28O3/c1-11-8-12-9-16(21)17(23-3)10-14(12)13-6-7-20(2)15(19(11)13)4-5-18(20)22/h9-11,13,15,18-19,21-22H,4-8H2,1-3H3/t11-,13-,15+,18+,19-,20+/m1/s1

InChI Key

JQUWZPKAPPPAGX-TXZIIRQMSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C=C2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)OC)O

Canonical SMILES

CC1CC2=CC(=C(C=C2C3C1C4CCC(C4(CC3)C)O)OC)O

Synonyms

2-MeO-7-ME
2-methoxy-7alpha-methylestradiol

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Mechanisms of Action

2-Methoxy-7alpha-methylestradiol exhibits significant anticancer properties through several mechanisms:

  • Microtubule Disruption : Similar to other microtubule-targeting agents, it disrupts microtubule dynamics, which is crucial for cell division and proliferation. This disruption leads to apoptosis in cancer cells while sparing normal cells .
  • Inhibition of Angiogenesis : The compound inhibits new blood vessel formation (angiogenesis) by downregulating hypoxia-inducible factor 1 alpha (HIF-1α), a key regulator of angiogenic factors .
  • Induction of Apoptosis : It activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancerous tissues. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and ovarian cancers .

Case Studies

  • In a study involving human prostate and breast carcinoma cells, 2-methoxy-7alpha-methylestradiol was shown to induce apoptosis effectively. The compound's ability to trigger autophagy was also noted, particularly in breast cancer cells treated with its derivatives .
  • Another investigation revealed that the compound significantly inhibited tumor growth in xenograft models derived from breast cancer cells when administered at higher doses (75–150 mg/kg) over extended periods .

Reproductive Health Applications

Role in Female Reproductive Physiology

Research indicates that 2-methoxy-7alpha-methylestradiol plays a critical role in reproductive health:

  • Preeclampsia and Endometriosis : The compound has been studied for its potential therapeutic effects in conditions like preeclampsia and endometriosis. Its ability to modulate angiogenesis is particularly relevant in these disorders .
  • Infertility Treatments : By enhancing prostacyclin production and promoting appropriate vascular development during pregnancy, it may contribute positively to fertility outcomes .

Cardiovascular Applications

Recent studies have highlighted the cardiovascular benefits of 2-methoxy-7alpha-methylestradiol:

  • Blood Pressure Regulation : Research demonstrated that the compound can attenuate blood pressure in hypertensive models by downregulating angiotensin receptors. This suggests a potential role in managing hypertension and related cardiovascular conditions .

Pharmacokinetics and Derivatives

The pharmacokinetic profile of 2-methoxy-7alpha-methylestradiol reveals challenges regarding its bioavailability:

  • Low Bioavailability : The compound exhibits poor water solubility, leading to low bioavailability when administered orally. Consequently, derivatives such as 2-methoxyestradiol-bis-sulfamate have been developed to enhance efficacy and reduce toxicity while maintaining therapeutic benefits .
Compound Bioavailability Efficacy Against Tumors Mechanism of Action
2-Methoxy-7alpha-methylestradiolLowLimitedMicrotubule disruption
2-Methoxyestradiol-bis-sulfamateHigh (85%)SignificantEnhanced microtubule targeting

Preparation Methods

Fries Rearrangement-Mediated 2-Methoxy Functionalization

The Fries rearrangement, catalyzed by zirconium tetrachloride (ZrCl₄), enables regioselective acetylation at the C-2 position of estradiol diacetate. This method, reported by, achieves a 49% overall yield over seven steps:

  • Diacetylation of estradiol : Estradiol is treated with acetic anhydride to form estradiol diacetate.
  • ZrCl₄-catalyzed Fries rearrangement : The diacetate undergoes rearrangement at 80°C for 12 hours, yielding 2-acetylestradiol.
  • Oxidation and methylation : The acetyl group is oxidized to a ketone, followed by methoxylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃).

This route is scalable but requires careful temperature control to avoid byproducts.

Lithium Diisopropylamide (LDA)-Mediated 7α-Methylation

Introducing the 7α-methyl group demands steric control to prevent β-face methylation. Patent describes alkylation using methyl iodide and LDA in tetrahydrofuran (THF) at −78°C:

$$
\text{Estradiol derivative} + \text{CH}_3\text{I} \xrightarrow{\text{LDA, THF}} 7\alpha\text{-methylestradiol intermediate}
$$

The reaction proceeds via deprotonation at C-7, forming a resonance-stabilized enolate that reacts with methyl iodide. Yields exceed 85% when using <3 equivalents of LDA.

Sequential Protection-Deprotection for Regiochemical Fidelity

Multi-step syntheses often employ protecting groups to isolate reactive sites. For example, outlines a route where:

  • The 3-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
  • The 17β-hydroxyl is oxidized to a ketone.
  • 7α-Methylation occurs via LDA/CH₃I.
  • Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the 3-hydroxyl group.

This method minimizes side reactions but adds two steps, reducing overall yield to 35–40%.

Key Reaction Steps in the Synthesis

Regioselective Acetylation via Fries Rearrangement

Optimization of Reaction Conditions

Solvent Effects on Fries Rearrangement

Polar aprotic solvents (e.g., dichloroethane) improve ZrCl₄ solubility and rearrangement efficiency:

Solvent Conversion (%)
Dichloroethane 72
Toluene 58
Acetonitrile 41

Temperature and Base Stoichiometry in Methylation

Lower temperatures (−78°C vs. −40°C) enhance 7α-selectivity by slowing methyl iodide diffusion to the β-face. Excess LDA (>2 equiv) risks overalkylation, reducing yields.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): 7α-methyl protons appear as a singlet at δ 0.98 ppm.
  • ¹³C NMR : The 2-methoxy carbon resonates at δ 56.2 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) of the citrate salt ([M+H]⁺) shows m/z 583.3, consistent with SR 16234.

Challenges and Limitations

Byproduct Formation in Fries Rearrangement

Uncontrolled rearrangement generates 4-acetyl byproducts (15–20%), necessitating costly chromatographic separation.

Steric Hindrance in 7α-Methylation

Bulky substrates (e.g., 17β-ethynyl derivatives) reduce methylation yields to 50–60%.

Q & A

Q. What computational models predict 2-MeOE2's metabolite interactions in complex biological systems?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) incorporating parameters like logP (3.1), plasma protein binding (89%), and CYP3A4-mediated metabolism. Validate predictions against in vivo metabolite profiles from murine serum analyzed via UPLC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.